Hepta-N-acetylchitoheptaose

Description

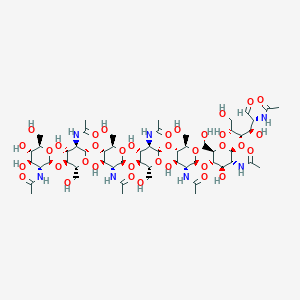

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKHAFAYSQVFL-MBGZTGDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H93N7O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-58-5 | |

| Record name | Hepta-N-acetylchitoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic and Biosynthetic Methodologies for Hepta N Acetylchitoheptaose

Enzymatic Catalysis Approaches

Enzymatic methods are preferred for producing chitooligosaccharides as they operate under mild conditions and allow for greater control over the molecular weight distribution of the products compared to chemical hydrolysis. nih.gov Enzymes such as chitinases, chitosanases, and lysozymes are primarily used to hydrolyze the glycosidic bonds in chitin (B13524) and chitosan (B1678972). mdpi.comnih.gov

Directed enzymatic hydrolysis aims to break down chitin or chitosan polymers into oligosaccharides of a desired length. However, the hydrolysis of these precursors, even with specific enzymes, typically yields a mixture of oligomers with varying DPs. mdpi.comnih.gov For instance, the enzymatic hydrolysis of colloidal α-chitin with a crude enzyme from Paenibacillus illinoisensis KJA-424 produced a range of N-acetyl chitooligosaccharides, including hepta-N-acetylchitoheptaose, but only at a low relative yield of 4.1%. mdpi.com

The product distribution is highly dependent on the enzyme source, substrate characteristics (e.g., crystallinity and degree of acetylation), and reaction conditions. nih.govresearchgate.net Some enzymes, like N,N′-diacetylchitobiohydrolase, selectively produce di-N-acetylchitobiose, while others yield a broader range of products. nih.gov Achieving a high yield of a single, long-chain oligomer like this compound through direct hydrolysis remains a significant challenge, often necessitating subsequent purification steps like gel filtration or chromatography to isolate the desired fraction. mdpi.com A multi-step enzymatic process, starting with hydrolysis to produce shorter oligomers followed by elongation, is often a more viable strategy. nih.gov

Table 1: Examples of Enzymatic Hydrolysis of Chitin/Chitosan

| Enzyme/Source | Substrate | Major Products | Reference |

|---|---|---|---|

| Crude enzyme from Paenibacillus illinoisensis KJA-424 | Colloidal α-chitin | GlcNAc, (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₇, (GlcNAc)₈ | mdpi.com |

| Chitinase (B1577495) from Burkholderia cepacia TU09 | β-chitin and α-chitin | N-acetyl-β-d-glucosamine (GlcNAc) | nih.gov |

| Chitinase from Bacillus licheniformis SK-1 | β-chitin | GlcNAc and N,N′-diacetylchitobiose [(GlcNAc)₂] | nih.gov |

| Engineered Chitinase from Talaromyces flavus | Crystalline chitin | Low-DP chitooligomers (for further synthesis) | nih.gov |

Note: (GlcNAc)ₙ represents an N-acetylchito-oligosaccharide with a degree of polymerization of n. GlcNAc is N-acetyl-d-glucosamine.

Transglycosylation is an enzymatic reaction where a glycosyl moiety is transferred from a donor to an acceptor molecule, forming a new glycosidic bond. mdpi.com This process is a powerful tool for elongating shorter oligosaccharides into longer, more valuable ones like this compound. mdpi.comnih.gov Certain hydrolytic enzymes, including chitinases, lysozymes, and β-N-acetylhexosaminidases, exhibit this synthetic capability under specific reaction conditions. mdpi.comnih.govdtu.dk

A notable success in this area is the lysozyme-catalyzed synthesis of hexa-N-acetylchitohexaose and this compound from a shorter substrate, di-N-acetylchitobiose. nih.gov The key to this efficient synthesis was conducting the reaction in the presence of a high concentration (30% w/v) of ammonium (B1175870) sulfate, which significantly enhanced the production of the target hexamer and heptamer. nih.gov Similarly, a chitinase from Trichoderma reesei KDR-11 was shown to convert tetra-N-acetylchitotetraose into hexa-N-acetylchitohexaose (39.6% yield) through transglycosylation. nih.gov

More advanced strategies involve using engineered enzymes. For example, a mutant variant of β-N-acetylhexosaminidase from Aspergillus oryzae was used to extend low-DP chitooligomers to lengths of 6 to 11 with yields up to 57%. nih.gov These glycoside hydrolase family 20 (GH20) enzymes are particularly promising for the biocatalytic synthesis of functional carbohydrates due to their inherent transglycosylation ability. dtu.dkdtu.dk

Table 2: Transglycosylation Reactions for Oligosaccharide Synthesis

| Enzyme | Donor Substrate | Acceptor Substrate | Key Products | Reference |

|---|---|---|---|---|

| Lysozyme | di-N-acetylchitobiose | di-N-acetylchitobiose | hexa-N-acetylchitohexaose, this compound | nih.gov |

| Chitinase from Trichoderma reesei KDR-11 | tetra-N-acetylchitotetraose | tetra-N-acetylchitotetraose | hexa-N-acetylchitohexaose, di-N-acetylchitobiose | nih.gov |

To maximize the yield and specificity of enzymatic reactions for producing this compound, several process parameters must be carefully optimized. ucp.pt These critical parameters include temperature, pH, enzyme-to-substrate ratio, reaction time, and the presence of additives. nih.govkmutnb.ac.th

Response surface methodology (RSM) and other statistical designs like Box-Behnken are often employed to systematically optimize these factors. kmutnb.ac.thmdpi.com For instance, the optimal conditions for one enzymatic process were found to be a temperature of 62°C, an enzyme/substrate ratio of 0.9%, and a duration of 65 minutes. kmutnb.ac.th In another study, pH and ethanol (B145695) concentration were identified as the most influential variables. mdpi.com

Table 3: Key Parameters for Optimization in Enzyme-Assisted Production

| Parameter | General Effect on Reaction | Reference |

|---|---|---|

| Temperature | Affects enzyme activity and stability; optimal temperature maximizes reaction rate. | nih.govkmutnb.ac.th |

| pH | Influences enzyme's catalytic activity and structural integrity; optimal pH is specific to each enzyme. | ucp.ptmdpi.com |

| Enzyme Concentration | Higher concentration can increase reaction rate, but may be limited by cost and potential product inhibition. | nih.govkmutnb.ac.th |

| Reaction Time | Yield increases with time up to a certain point, after which it may plateau or decrease due to product degradation. | nih.gov |

| Additives (e.g., Salts) | Can enhance enzyme stability or shift reaction equilibrium towards synthesis (transglycosylation). | nih.gov |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to create complex molecules. qyaobio.com This approach is particularly useful for producing well-defined chitooligomers with specific modifications. forth.gr

One such strategy involves the enzymatic modification of a pre-formed oligosaccharide. For example, chitin deacetylase from Mucor rouxii can be used to act on N-acetylchitooligosaccharides. nih.gov When this enzyme is applied to this compound, it progressively removes acetyl groups starting from the non-reducing end, but the reducing-end residue remains intact. forth.grnih.gov This allows for the creation of partially deacetylated chitooligomers with a defined structure, which can enhance solubility and biological activity. nih.gov

A more complex, multi-step chemo-enzymatic route for producing bioactive chitooligomers involves three sequential enzymatic steps:

Initial hydrolysis of chitin using engineered chitinases to generate a pool of low-DP oligomers. nih.gov

Elongation of these oligomers to the desired length (e.g., DP 7) via transglycosylation with an engineered β-N-acetylhexosaminidase. nih.gov

Selective deacetylation of the resulting N-acetylated oligomers using a deacetylase to yield a final, bioactive product. nih.gov

This combination of controlled hydrolysis, specific elongation, and targeted modification demonstrates a powerful and sustainable pathway for converting chitin waste into high-value, well-defined chitooligomers. nih.gov

Emerging Production Techniques for Specific Oligomer Lengths

To overcome the challenge of producing pure chitooligosaccharides of a specific length, several innovative techniques are emerging. mdpi.com These methods move beyond simple hydrolysis and focus on controlled synthesis and biosynthesis.

A highly promising approach is the use of microbial "cell factories". nih.gov This involves engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to express specific chitin synthases, such as NodC from Rhizobium species. nih.govfrontiersin.org By employing protein engineering and creating mutations in the synthase enzyme based on in silico models, researchers have successfully directed the production towards specific oligomer lengths. nih.gov This strategy has been shown to steer synthesis from producing pentamers to yielding highly pure tetramers or hexamers, paving the way for the targeted production of this compound. nih.gov

Other emerging technologies include:

Protein engineering of chitinolytic enzymes to enhance their hydrolytic or transglycosylation activity and specificity. mdpi.comnih.gov

Direct degradation of chitin from natural sources like crustacean shells using novel enzyme combinations or mechanochemical pre-treatments. mdpi.comrsc.org

Enzymatic synthesis from small building blocks , which offers a bottom-up approach to building oligomers of a precise length. mdpi.com

These advanced techniques represent the future of chitooligosaccharide production, offering pathways to generate pure, custom-designed molecules like this compound for research and industrial applications. mdpi.comnih.gov

Molecular Mechanisms of Biological Activity of Hepta N Acetylchitoheptaose

Immunomodulatory Effects and Host Defense System Modulation

In mammals, Hepta-N-acetylchitoheptaose and related N-acetylchito-oligosaccharides function as potent immunomodulators, capable of activating the innate immune system and enhancing host defense mechanisms. ontosight.ainih.gov The innate immune system serves as the primary line of defense against pathogens, relying on the recognition of conserved molecular patterns associated with microbes. nih.govmerckvetmanual.com

This compound has been shown to activate phagocytic cells, which are crucial components of the first line of host defense against microbial invasion. jst.go.jpnih.gov Studies have demonstrated that N-acetylchito-oligosaccharides, including the heptamer, can stimulate the movement of these cells toward a target, a process known as chemotaxis. jst.go.jpnih.gov

Research involving the intraperitoneal administration of N-acetylchito-oligosaccharides in mice revealed a significant increase in the number of peritoneal exudate cells (PEC), which were predominantly polymorphonuclear leukocytes (PMN), a type of phagocyte. jst.go.jp Furthermore, in an in vitro chemotaxis assay, N-acetylchitohexaose (NACOS-6) displayed strong chemotactic effects on normal mouse leukocytes. jst.go.jp

Beyond attracting these immune cells, this compound also enhances their effector functions. The peritoneal exudate cells from mice treated with N-acetylchito-oligosaccharides showed a higher capacity for generating active oxygen species. jst.go.jpscispace.com This "oxidative burst" is a critical mechanism used by phagocytes to kill invading pathogens. nih.gov Normal mouse peripheral blood PMNs also exhibited enhanced active oxygen-generating activity when treated with these oligosaccharides in vitro. jst.go.jpresearchgate.net This heightened activity translates to improved antimicrobial capabilities, as PEC from mice treated with NACOS-6 demonstrated strong candidacidal (Candida-killing) activity in vitro. jst.go.jp

The activation of phagocytes by this compound is a key part of a broader induction of innate immune responses in mammalian systems. jst.go.jpnih.gov The innate immune system in mammals is designed to provide a rapid and non-specific defense against a wide range of pathogens. merckvetmanual.comnih.gov This system recognizes pathogen-associated molecular patterns (PAMPs), which are conserved molecules common to many microbes but absent in the host. nih.gov

In a study using male BALB/c mice, the administration of N-acetylchito-oligosaccharides, from the tetramer to the heptamer, was found to significantly increase the number of peritoneal exudate cells within three hours. jst.go.jp This rapid recruitment of immune cells, largely polymorphonuclear leukocytes, to the site of administration is a classic hallmark of an innate immune response. nih.govjst.go.jp This process is orchestrated by signaling molecules and receptors, such as the Toll-like receptor (TLR) family, which recognize PAMPs and initiate an inflammatory response to contain and eliminate the threat. nih.govplos.org

The immunomodulatory activity of N-acetylchito-oligosaccharides is strongly dependent on their degree of polymerization, or chain length. nih.gov Research consistently indicates that longer-chain oligosaccharides possess more potent immunopotentiating effects. nih.govresearchgate.netkoreascience.kr

Specifically, oligosaccharides with a chain length longer than a hexamer are reported to exhibit stronger antimicrobial, antitumor, and immunopotentiating activities compared to their shorter counterparts. nih.govresearchgate.net A study comparing N-acetylchito-oligosaccharides from tetra-N-acetylchitotetraose (NACOS-4) to this compound (NACOS-7) found that the number of attracted immune cells was proportional to the molecular weight of the oligosaccharides. jst.go.jp However, the activity of this compound (NACOS-7) was observed to be the same as that of hexa-N-acetylchitohexaose (NACOS-6), suggesting a potential plateau in activity enhancement at this chain length for this specific response. jst.go.jp

| Oligosaccharide | Relative Activity (Cell Attraction) |

| Tetra-N-acetylchitotetraose (NACOS-4) | Base activity |

| Penta-N-acetylchitopentaose (NACOS-5) | Higher than NACOS-4 |

| Hexa-N-acetylchitohexaose (NACOS-6) | Higher than NACOS-5 |

| This compound (NACOS-7) | Same as NACOS-6 |

| Data synthesized from findings reported in Microbiology and Immunology, 1986. jst.go.jp |

This structure-activity relationship underscores the specificity of the interaction between the oligosaccharide and host immune receptors.

Role in Plant Immunity and Defense Signaling

Similar to its role in mammalian immunity, this compound acts as a potent signaling molecule in plants, triggering a range of defense responses. It functions as a general elicitor, a molecule that can induce plant defenses against pathogens. oup.comfrontiersin.org

This compound is a well-characterized elicitor of Pattern-Triggered Immunity (PTI) in plants. oup.comnih.gov PTI represents the first line of induced defense in plants and is initiated upon the recognition of conserved microbial molecules, known as Microbe-Associated Molecular Patterns (MAMPs), by cell surface-localized Pattern Recognition Receptors (PRRs). nih.govplos.orgnih.gov Chitin (B13524) and its oligosaccharide fragments, like this compound, are classic examples of MAMPs derived from fungal cell walls. nih.govnih.gov

The recognition of this compound by plant cells triggers a cascade of defense responses. oup.comscispace.com Studies in suspension-cultured rice cells have shown that treatment with N-acetylchitoheptaose leads to several rapid and transient defense-related events, including:

Production of active oxygen species (ROS) , also known as an oxidative burst. oup.comscispace.comfrontiersin.org

Accumulation of phytoalexins , which are antimicrobial secondary metabolites. oup.com

Activation of defense-related genes , such as those for Phenylalanine ammonia-lyase (PAL). oup.com

Membrane depolarization . oup.com

The effectiveness of these elicitation activities is highly dependent on the oligosaccharide's size. The highest induction of defense responses in cultured rice cells is observed with heptaose and octaose forms, while oligosaccharides shorter than a hexamer show lower activity. oup.comnih.gov

| Plant Defense Response | Elicited by this compound |

| Active Oxygen (ROS) Generation | Yes oup.comscispace.com |

| Phytoalexin Accumulation | Yes oup.com |

| Defense Gene Activation (e.g., PAL) | Yes oup.com |

| Membrane Depolarization | Yes oup.com |

| This table summarizes key defense responses in plants triggered by this compound. |

The perception of this compound in plants is a highly specific process mediated by a complex of receptor proteins. pnas.orgpnas.org In rice, the primary receptor system involves two key proteins: the Chitin Elicitor Binding Protein (CEBiP) and the Chitin Elicitor Receptor Kinase 1 (OsCERK1). pnas.orgpnas.orgoup.com

CEBiP is a cell-surface receptor protein that directly binds to chitin oligosaccharides. pnas.orgpnas.org Structural and biochemical studies have revealed a unique recognition mechanism where two CEBiP molecules simultaneously bind to a single N-acetylchitoheptaose or N-acetylchitooctaose molecule from opposite sides. pnas.orgpnas.orgresearchgate.net This "sandwich-type" binding induces the dimerization of CEBiP. pnas.orgpnas.org NMR spectroscopy has confirmed a strong preference for longer chain substrates like hepta- and octasaccharides for this binding. pnas.orgpnas.org

OsCERK1 is a receptor kinase that is essential for downstream signal transduction but does not appear to bind chitin directly in rice. pnas.orgpnas.org Upon ligand-induced dimerization of CEBiP, it is proposed that CEBiP forms a receptor complex with OsCERK1. pnas.orgoup.com This complex formation is thought to activate the kinase domain of OsCERK1, initiating an intracellular phosphorylation cascade that leads to the activation of the various defense responses characteristic of PTI. frontiersin.orgfrontiersin.orgoup.com In contrast, in the model plant Arabidopsis, CERK1 functions as the primary receptor that directly binds chitin. researchgate.netnih.gov

| Receptor Protein | Role in this compound Perception (Rice Model) |

| CEBiP (Chitin Elicitor Binding Protein) | Directly binds the oligosaccharide; forms a "sandwich" dimer around one heptaose molecule. pnas.orgpnas.org |

| OsCERK1 (Chitin Elicitor Receptor Kinase 1) | Acts as a co-receptor; essential for signal transduction after CEBiP binding and dimerization. pnas.orgoup.com |

| This table outlines the key plant receptors involved in recognizing this compound. |

Induction of Phytoalexin Biosynthesis (e.g., Momilactone A)

This compound is a potent elicitor of phytoalexin biosynthesis in certain plant species, most notably in rice (Oryza sativa). Phytoalexins are antimicrobial secondary metabolites that plants produce as a defense mechanism against pathogenic microorganisms. The induction of these compounds is a key component of the plant's innate immune response.

In suspension-cultured rice cells, treatment with this compound at very low concentrations (in the range of 10⁻⁹ to 10⁻⁶ M) triggers the production and accumulation of several phytoalexins. mdpi.com The most abundant of these are the labdane-related diterpenoids, Momilactone A and Momilactone B. mdpi.comstanford.edu In addition to momilactones, the biosynthesis of oryzalexins A, B, and D is also induced. mdpi.com The amount of Momilactone A produced can reach levels of 100-500 µg per gram of cultured cells, a concentration considered sufficient to inhibit the growth of pathogenic fungi like Pyricularia oryzae (now known as Magnaporthe oryzae). mdpi.comnih.gov The accumulation of Momilactone A is time-dependent, typically being detected in the culture medium 24 hours after elicitor treatment and reaching a maximum concentration after 48 to 72 hours. mdpi.comstanford.edu This response is highly specific to the structure of the elicitor; N-acetylchitooligosaccharides smaller than a trimer show almost no activity, and deacetylated chitooligosaccharides are also inactive, highlighting the presence of a specific recognition system in rice cells. mdpi.com

| Phytoalexin | Inducing Elicitor | Observed Effect in Rice Cells | Typical Accumulation Level |

|---|---|---|---|

| Momilactone A | This compound | Strong induction of biosynthesis | 100-500 µg/g fresh weight of cells mdpi.com |

| Momilactone B | This compound | Induction of biosynthesis mdpi.com | Detected alongside Momilactone A mdpi.com |

| Oryzalexin A, B, D | This compound | Induction of biosynthesis mdpi.com | Detected in smaller amounts than momilactones stanford.edu |

Regulation of Plant Defense Gene Expression

The recognition of this compound by plant cells initiates a rapid and specific reprogramming of gene expression, leading to the activation of a suite of defense-related genes. This transcriptional regulation is a cornerstone of the plant's defense strategy. In suspension-cultured rice cells, treatment with this elicitor leads to the strong and transient activation of novel genes, designated EL2 and EL3, within minutes of application. dovepress.comnih.gov

Beyond these rapidly induced genes, this compound also upregulates the expression of genes encoding key defense-related proteins. These include:

Phenylalanine ammonia-lyase (PAL) : An essential enzyme in the phenylpropanoid pathway, which produces precursors for phytoalexins and lignin (B12514952). dovepress.com

Chitinase (B1577495) : An enzyme that can degrade the chitin in fungal cell walls. dovepress.com

β-1,3-glucanase : An enzyme that degrades β-glucans, another major component of fungal cell walls. dovepress.com

This coordinated gene activation suggests that this compound triggers a broad-spectrum defense response. dovepress.comnih.gov The signaling pathway leading to the activation of these genes involves early events such as cytoplasmic acidification, and studies with inhibitors suggest that protein phosphorylation is a critical step in the signal transduction cascade. dovepress.com The activation of these defense genes is considered a key element in the enhanced resistance of plants to pathogens following elicitor treatment. nih.gov

| Gene/Enzyme | Elicitor | Response in Rice Cells | Associated Defense Function |

|---|---|---|---|

| EL2 | This compound | Rapid and transient mRNA accumulation dovepress.com | Early signaling in defense response dovepress.com |

| EL3 | This compound | Rapid and transient mRNA accumulation dovepress.com | Early signaling in defense response dovepress.com |

| Phenylalanine ammonia-lyase (PAL) | This compound | mRNA accumulation dovepress.com | Phytoalexin and lignin biosynthesis dovepress.com |

| Chitinase | This compound | mRNA accumulation dovepress.com | Degradation of fungal cell walls dovepress.com |

| β-1,3-glucanase | This compound | mRNA accumulation dovepress.com | Degradation of fungal cell walls dovepress.com |

Interplay with Phytohormone Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)

The defensive actions initiated by this compound are intricately linked with the signaling pathways of key plant defense hormones, particularly jasmonic acid (JA). nih.gov In rice, the signaling pathways of JA and salicylic acid (SA) can activate a common set of defense genes, suggesting significant crosstalk rather than the purely antagonistic relationship often observed in dicot plants. frontiersin.org

Research has demonstrated that in rice cells treated with N-acetylchitoheptaose, there is a rapid and transient accumulation of endogenous JA that occurs before the accumulation of Momilactone A. nih.gov This timing strongly suggests that JA acts as a signal transducer in the elicitor-induced biosynthesis of this phytoalexin. nih.gov This hypothesis is supported by experiments where the application of a JA biosynthesis inhibitor, ibuprofen, reduced the production of Momilactone A in elicitor-treated cells. Conversely, the addition of JA to these inhibited cells restored and even increased Momilactone A production to levels higher than in cells treated with the elicitor alone. nih.gov Therefore, the perception of this compound triggers a JA-dependent signaling cascade that is essential for the activation of at least some downstream defense responses, such as phytoalexin production. nih.gov While SA is a crucial defense hormone, particularly against biotrophic pathogens, the direct interplay with this compound signaling appears to be prominently mediated through the JA pathway in the context of phytoalexin induction in rice. nih.govmdpi.com

Synergistic Interactions with Other Plant Elicitor Molecules

The plant immune system can integrate signals from multiple elicitors, often resulting in a defense response that is greater than the sum of its parts. This compound participates in such synergistic interactions. A notable example is its interplay with a tetraglucosyl glucitol, another oligosaccharide elicitor derived from the cell walls of the rice blast fungus, Magnaporthe grisea. nih.gov

When suspension-cultured rice cells are treated with both this compound and the tetraglucosyl glucitol simultaneously, the resulting activation of phytoalexin biosynthesis is synergistic. nih.gov This indicates a positive interaction between the two distinct signal transduction pathways initiated by each elicitor. Further research, including binding inhibition experiments, has shown that these two elicitors are recognized by different receptor molecules in the rice cell plasma membrane. nih.gov This finding implies that the plant cell can perceive multiple, distinct molecular patterns from a potential pathogen and that the downstream signaling cascades converge and amplify each other, leading to a more robust and enhanced defense output. nih.gov This synergistic activation provides a more potent resistance mechanism against pathogens.

Anti-proliferative and Tumor Growth Modulation in Preclinical Models

While the role of this compound as a plant immunity elicitor is well-documented, its direct effects on tumor growth and host immunity in preclinical animal models have not been specifically reported in the available scientific literature. However, studies on closely related N-acetylchitooligosaccharides, particularly the hexamer (N-acetylchitohexaose), provide valuable insights into the potential anti-tumor activities of this class of compounds.

Effects on Transplanted Tumor Cell Growth in Murine Systems

Direct studies on this compound are lacking, but research on N-acetylchitohexaose has shown significant inhibitory effects on tumor growth in murine models. In C57BL/6 mice transplanted with Lewis lung carcinoma (LLC), intravenous administration of N-acetylchitohexaose resulted in a significant growth-inhibitory effect on the primary tumor, with an inhibition ratio of 20–30%. nih.gov The same study also observed a more pronounced anti-metastatic effect, with a 40-50% inhibition of pulmonary metastasis. nih.gov

Broader studies on mixed chitin oligosaccharides (COS) have also reported anti-tumor effects in vivo. For instance, intraperitoneal injections of COS were found to inhibit the growth of transplanted HepG2 (human hepatocellular carcinoma) xenografts in immunodeficient mice. nih.gov In a separate LLC mouse model, COS administration was shown to inhibit primary tumor growth and reduce the number of metastatic colonies in the lungs. nih.gov These findings in closely related oligosaccharides suggest that molecules like this compound could potentially exert anti-proliferative effects on transplanted tumors.

| Compound | Murine Model | Tumor Cell Line | Observed Effect on Tumor Growth |

|---|---|---|---|

| N-acetylchitohexaose (Hexamer) | C57BL/6 Mice nih.gov | Lewis Lung Carcinoma (LLC) nih.gov | 20-30% inhibition of local tumor growth; 40-50% inhibition of lung metastasis nih.gov |

| Chitin Oligosaccharides (COS) | SCID Mice nih.gov | HepG2 (Hepatocellular Carcinoma) nih.gov | Inhibited growth of xenografts nih.gov |

| Chitin Oligosaccharides (COS) | LLC Mouse Model nih.gov | Lewis Lung Carcinoma (LLC) nih.gov | Inhibited primary tumor growth and lung metastasis nih.gov |

Influence on Host Anti-tumor Immunity

The anti-tumor effects of N-acetylchitooligosaccharides appear to be mediated, at least in part, by the modulation of the host's immune system. Again, while direct evidence for the heptaose is unavailable, studies on the hexamer (N-acetylchitohexaose) and other chitin oligosaccharides demonstrate a capacity to enhance anti-tumor immunity.

In mice bearing Lewis lung carcinoma, N-acetylchitohexaose was shown to enhance the tumoricidal activity of splenic T lymphocytes against both LLC and P-815 mastocytoma cells. nih.gov Furthermore, it increased the natural killer (NK) cell activity of splenic lymphocytes. nih.gov T-cells and NK cells are critical components of the adaptive and innate immune systems, respectively, that are responsible for identifying and eliminating cancerous cells. The enhancement of their function suggests that the compound helps to overcome the immunosuppressive tumor microenvironment. This immunostimulatory mechanism is further supported by findings that chitohexaose (B1231835) can potentiate anti-tumor immunity through the increased production of lymphokines like interleukin-1 and interleukin-2. jmb.or.kr Studies on the broader category of chitin oligosaccharides (COS) also attribute their anti-tumor effects to the enhancement of adaptive immunity, particularly by accelerating T-cell differentiation and increasing NK cell activity. nih.gov

Enzymatic Processing and Biotransformation of Hepta N Acetylchitoheptaose

Substrate Specificity and Mode of Action of Chitin (B13524) Deacetylases on Hepta-N-acetylchitoheptaose

Chitin deacetylases (CDAs, EC 3.5.1.41) are enzymes that catalyze the hydrolysis of N-acetamido bonds in chitin, converting it to chitosan (B1678972). forth.grfrontiersin.org These enzymes, belonging to the Carbohydrate Esterase Family 4 (CE4), exhibit distinct substrate specificities and modes of action that are influenced by the length and acetylation pattern of the substrate. frontiersin.orgnih.govnih.gov The degree of polymerization of the oligosaccharide is a critical factor for enzyme action. forth.grnih.gov

Studies on chitin deacetylase from the fungus Mucor rouxii have provided detailed insights into its interaction with this compound. forth.grnih.gov This enzyme demonstrates a clear mode of action where it initiates deacetylation from the non-reducing end of the oligosaccharide chain. forth.grnih.govresearchgate.net The process is progressive, meaning the enzyme continues to hydrolyze subsequent acetamido groups along the chain after the initial event. forth.grnih.govresearchgate.net However, for this compound, the deacetylation is not complete; the N-acetyl-D-glucosamine residue at the reducing end remains intact. forth.grnih.govresearchgate.net This specificity is also observed with other chitin oligomers like tri-N-acetylchitotriose and hexa-N-acetylchitohexaose. forth.grnih.gov

In contrast, other chitin deacetylases may exhibit different specificities. For instance, the CDA from Colletotrichum lindemuthianum is capable of fully deacetylating chitooligosaccharides with a degree of polymerization of three or higher, which would include this compound. frontiersin.org The specificities of these enzymes are crucial for producing partially acetylated chitosan oligomers (paCOS) with well-defined structures, which are difficult to produce through chemical methods. nih.gov

The interaction between the enzyme and the substrate is guided by several factors, including subsite preferences within the enzyme's active site that dictate which acetyl groups are accessible for hydrolysis. nih.gov This controlled, non-degradable enzymatic process offers a significant advantage over harsh thermochemical methods for producing novel chitosan oligomers. researchgate.net

Analysis of Enzymatic Deacetylation Patterns and Products

The enzymatic deacetylation of this compound results in a specific pattern of partially acetylated products. The analysis of these products is essential for understanding the enzyme's mechanism. Techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and sequence the resulting oligomers. forth.grnih.gov

For the chitin deacetylase from Mucor rouxii, the deacetylation of this compound follows a sequential pathway. The enzyme first removes the acetyl group from the N-acetyl-D-glucosamine unit at the non-reducing end. It then proceeds to deacetylate the subsequent units in a progressive manner, moving towards the reducing end. forth.grnih.gov The final product is a chitoheptaose (B12385539) derivative that is deacetylated at the first six positions from the non-reducing end, while the terminal reducing-end unit retains its acetyl group. forth.grnih.gov This specific action yields a product with a defined pattern of acetylation, which is a key advantage of enzymatic modification. researchgate.net

The table below illustrates the progressive deacetylation of this compound by Mucor rouxii chitin deacetylase, where 'A' represents an N-acetyl-D-glucosamine residue and 'D' represents a D-glucosamine residue.

| Step | Substrate/Intermediate Structure (Non-reducing end to Reducing end) | Description |

|---|---|---|

| Initial Substrate | A-A-A-A-A-A-A | Fully acetylated this compound. |

| Step 1 | D-A-A-A-A-A-A | Deacetylation of the first unit at the non-reducing end. forth.grnih.gov |

| Step 2 | D-D-A-A-A-A-A | Progressive deacetylation of the second unit. forth.grnih.gov |

| Step 3 | D-D-D-A-A-A-A | Progressive deacetylation of the third unit. |

| Step 4 | D-D-D-D-A-A-A | Progressive deacetylation of the fourth unit. |

| Step 5 | D-D-D-D-D-A-A | Progressive deacetylation of the fifth unit. |

| Final Product | D-D-D-D-D-D-A | The reducing-end residue remains acetylated. forth.grnih.govresearchgate.net |

More advanced analytical methods, such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), are used to analyze the gradual formation of these differentially deacetylated products over time, providing a detailed picture of the reaction kinetics and mechanism. nih.gov

Utilization as a Model Substrate in Chitinase (B1577495) Activity Studies

This compound is frequently used as a model substrate in studies of chitin-recognizing proteins and chitinolytic enzymes due to its defined length and structure. Its use as a longer-chain oligosaccharide allows researchers to probe the binding specificities and activation mechanisms of various biological receptors and enzymes.

In plant immunology, this compound has been instrumental in elucidating the mechanism of chitin perception. Studies on the rice (Oryza sativa) chitin-elicitor binding protein (CEBiP), a pattern recognition receptor, have shown that it preferentially binds to longer-chain chitin oligosaccharides, particularly hepta- and octasaccharides. nih.govpnas.org The use of N-acetylchitoheptaose in saturation transfer difference (STD) NMR spectroscopy has helped map the ligand epitopes that are in close contact with the receptor protein. pnas.org These studies revealed that two CEBiP molecules bind to a single hepta- or octasaccharide, inducing receptor dimerization, which is a critical step in activating plant defense signaling. nih.govpnas.org Furthermore, N-acetylchitoheptaose is used as a potent elicitor at concentrations of 1 µM to trigger defense responses, such as medium alkalinization and the generation of reactive oxygen species (ROS), in cultured rice cells. scispace.com

Beyond plant science, N-acetylchitooligosaccharides, including the heptamer, have been investigated for their potential in medical applications. Research has indicated that oligosaccharides ranging from tetra-N-acetylchitotetraose to this compound exhibit the strongest anticancer effects in mice, stimulating the host's immune system against transplanted tumor cells. iiarjournals.org

The table below summarizes key research applications where this compound serves as a model substrate.

| Area of Study | Organism/System | Role of this compound | Key Finding | Reference |

|---|---|---|---|---|

| Plant Immunity | Rice (Oryza sativa) | Ligand for CEBiP receptor | Induces sandwich-type dimerization of the receptor, activating defense signaling. | nih.govpnas.org |

| Plant Defense Response | Rice cell cultures | Elicitor | Triggers defense responses like medium alkalinization at micromolar concentrations. | scispace.com |

| Cancer Immunology | Mice with sarcoma | Immune Stimulant | Shows strong anticancer effects by stimulating host immunity against tumors. | iiarjournals.org |

Structural Modifications and Derivative Synthesis for Enhanced Bioactivity

Synthesis of Novel Chitooligosaccharide-Selenium Conjugates

The synthesis of chitooligosaccharide-selenium (COSSe) conjugates represents a significant area of research, aiming to combine the biological properties of chitooligosaccharides with the antioxidant capabilities of selenium. One study detailed the chemical synthesis of a novel organic selenium compound, COSSe, using chitooligosaccharide (COS) and sodium selenite. researchgate.net The resulting conjugate yielded 37.26% of the product with a selenium content of 9.02 mg/g. researchgate.net The successful synthesis of COSSe was confirmed through ultraviolet (UV) and infrared (IR) spectroscopy. researchgate.net

While this particular study focused on chitooligosaccharides in general, the methodology provides a foundational approach for the specific synthesis of Hepta-N-acetylchitoheptaose-selenium conjugates. The process typically involves the reaction of the chitooligosaccharide with a selenium source, such as selenous acid, often in the presence of a reducing agent. Another study demonstrated the conjugation of silymarin (B1681676) to selenium nanoparticles (SeNPs), a process that could be adapted for chitooligosaccharides. nih.gov In this method, the target molecule is dissolved in a basic solution, followed by the addition of selenous acid and a catalyst, like L-cysteine, to facilitate the formation of the conjugate. nih.gov

Exploration of Other Functionally Modified this compound Derivatives

Beyond selenium conjugates, researchers have explored a variety of other functional modifications to this compound to create derivatives with diverse properties. These modifications often involve the attachment of specific chemical moieties to the oligosaccharide backbone.

One area of exploration is the synthesis of aminophenyl derivatives. For instance, aminophenyl conjugates of N-acetylchitopentaose and N-acetylchitooctaose have been prepared through a reductive amination reaction. oup.com This method can be applied to this compound to introduce an aminophenyl group, which can then be further modified, for example, through radioiodination for use in binding studies. oup.com

Another approach involves the coupling of amino acids or their derivatives. A study has reported the coupling of 9-Fluorenylmethoxycarbonyl (Fmoc)-Glycine to chitooligosaccharide derivatives, including this compound. kisti.re.kr This derivatization allows for the introduction of peptide functionalities, potentially altering the molecule's biological interactions and solubility.

Furthermore, the conjugation of tyramine (B21549) to N-acetylchitooctaose has been successfully demonstrated, yielding a derivative with notable elicitor activity that falls between that of N-acetylchitoheptaose and N-acetylchitooctaose. bohrium.com This suggests that similar tyramine conjugates of this compound could be synthesized to modulate its biological effects. bohrium.com

The following table summarizes some of the explored functional modifications of chitooligosaccharides, including this compound.

| Derivative Type | Functional Group | Potential Application |

| Selenium Conjugate | Selenium | Antioxidant |

| Aminophenyl Derivative | Aminophenyl | Ligand for binding studies |

| Fmoc-Glycine Derivative | 9-Fluorenylmethoxycarbonyl-Glycine | Modified biological interactions |

| Tyramine Conjugate | Tyramine | Elicitor of plant defense responses |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of hepta-N-acetylchitoheptaose. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of its molecular architecture.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the primary structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, allowing for the identification of the anomeric protons, the protons of the pyranose ring, and the methyl protons of the N-acetyl groups. mdpi.com The presence of the N-acetylglucosamine (GlcNAc) residue is confirmed by a characteristic signal for the methyl protons of the N-acetyl groups around δ 1.91 ppm in ¹H NMR and a corresponding signal for the methyl carbon at approximately δ 22.22 ppm in ¹³C NMR. mdpi.com In the ¹³C NMR spectrum of N-acetylated chitooligosaccharides, the appearance of signals around 174.8 ppm (C=O) and 22.3-22.6 ppm (CH₃ of acetyls) confirms the N-acetylation. mdpi.com

2D NMR techniques , such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are used to assign all the proton and carbon signals in the complex spectra. The sequence of the monosaccharide units and the nature of the glycosidic linkages are determined through Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments. nih.gov These experiments detect through-space interactions between protons on adjacent sugar residues, confirming the β-1,4 linkage.

Conformational analysis is achieved by analyzing NMR parameters like chemical shifts and spin-spin coupling constants (³J(H,H) and ³J(C,H)) and comparing them with data obtained from theoretical molecular dynamics (MD) simulations. nih.gov This combined approach provides insights into the preferred three-dimensional shape of the oligosaccharide chain in solution, which is crucial for its biological activity.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for N-acetylated Chitooligosaccharides

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C=O (acetyl) | ~174.8 | mdpi.com |

| C1 | ~100-102 | mdpi.com |

| C4 | ~78-80 | mdpi.com |

| C3, C5 | ~73-76 | mdpi.com |

| C6 | ~60-62 | mdpi.com |

| C2 | ~55-57 | mdpi.com |

| CH₃ (acetyl) | ~22.3-22.6 | mdpi.com |

Mass Spectrometry Techniques (e.g., Fast-Atom-Bombardment Mass Spectrometry) for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and sequence of this compound. Due to its polar nature and thermal instability, soft ionization techniques are required.

Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) is a classic soft ionization technique well-suited for analyzing non-volatile and thermally labile biomolecules like oligosaccharides. illinois.edu In FAB-MS, the sample is mixed with a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). illinois.eduwikipedia.org This process causes the desorption and ionization of the sample molecules with minimal fragmentation. wikipedia.org

For this compound, FAB-MS typically generates a prominent pseudomolecular ion, [M+H]⁺, which allows for the direct confirmation of its molecular weight. illinois.edutandfonline.com The detection of this ion at the expected mass-to-charge ratio (m/z) provides strong evidence for the compound's identity. In some cases, adduct ions with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed, which can further aid in the confirmation. illinois.edu While FAB-MS is a powerful tool for molecular weight determination, other MS techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are also now commonly used for the analysis of oligosaccharides.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Oligomer Profiling

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound samples. moravek.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). moravek.com For quality control, a sample of this compound is analyzed, and the resulting chromatogram is examined. A high degree of purity is indicated by the presence of a single, sharp, and symmetrical peak. nih.gov The presence of additional peaks would suggest impurities or the existence of other oligomers. moravek.com Purity is often quantified by the relative area of the main peak, with a minimum of 95% being a common standard. creative-biolabs.com

HPLC is also crucial for oligomer profiling . In the synthesis or enzymatic preparation of chitooligosaccharides, a mixture of oligomers with varying chain lengths is often produced. HPLC can effectively separate these different-sized molecules, allowing for the isolation and quantification of this compound from shorter or longer chain saccharides. mdpi.com

Spectroscopic Techniques (e.g., Ultraviolet, Infrared) for Chemical Structure Verification

In addition to NMR and mass spectrometry, other spectroscopic methods are used to verify the chemical structure of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. These include:

A broad band in the region of 3200–3400 cm⁻¹, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. mdpi.com

A band around 2876 cm⁻¹ for C-H stretching. mdpi.com

Strong absorption bands characteristic of the amide group: the amide I band (mainly C=O stretching) around 1649 cm⁻¹ and the amide II band (N-H bending and C-N stretching) around 1549 cm⁻¹. mdpi.commdpi.com

Absorption peaks in the 1158–890 cm⁻¹ region, which are characteristic of the polysaccharide structure and the β-1,4-glycosidic bonds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to detect the presence of chromophores—parts of a molecule that absorb light. wikipedia.org In this compound, the N-acetyl groups act as chromophores. acs.orgbath.ac.uk Although the absorption is in the lower UV range, it can be used for quantification and to confirm the presence of these acetyl groups. The sensitivity of UV spectroscopy makes it a useful tool, sometimes more sensitive than NMR or IR for certain quantitative analyses. acs.org

Interactive Data Table: Characteristic Infrared Absorption Bands for N-acetylated Chitooligosaccharides

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3200-3400 | O-H and N-H stretching | mdpi.com |

| ~2876 | C-H stretching | mdpi.com |

| ~1649 | Amide I (C=O stretching) | mdpi.com |

| ~1549 | Amide II (N-H bending, C-N stretching) | mdpi.com |

| 1158-890 | Polysaccharide structure, C-O-C stretching of glycosidic bonds | mdpi.com |

Application in Understanding Carbohydrate-Protein and Receptor-Ligand Interactions

This compound serves as a valuable molecular tool for investigating the intricate interactions between carbohydrates and proteins, which are fundamental to many biological processes. ontosight.aimagtech.com.cn These interactions are often characterized by high specificity but weak affinity, making multivalent interactions crucial. nih.govnih.gov

This oligosaccharide is specifically recognized by a class of carbohydrate-binding proteins known as lectins and by specific receptor proteins. ontosight.aiwikipedia.org Its well-defined structure allows it to be used as a ligand in various binding assays to:

Elucidate Binding Specificity: By using this compound and related oligosaccharides, researchers can determine the precise structural requirements for a protein to recognize and bind a carbohydrate ligand.

Characterize Receptor-Ligand Interactions: In plant immunology, this compound acts as a potent elicitor, mimicking fragments of fungal chitin (B13524). It has been shown to induce a defense response by mediating the interaction between Lysin Motif (LysM) receptor proteins. nih.gov For instance, it triggers the formation of a tripartite receptor complex involving the proteins LYK1, LYK4, and LYK5 in Arabidopsis thaliana. nih.gov

Identify and Characterize Binding Proteins: It can be used as a molecular probe to identify and isolate novel carbohydrate-binding proteins from biological samples. For example, a related biotinylated chitooligosaccharide was used to isolate and identify the Chitin Elicitor Binding Protein (CEBiP) from rice cells. oup.com Studies have shown that two CEBiP molecules can bind to a single chitoheptaose (B12385539) molecule. researchgate.net

The study of these interactions is critical for understanding processes like cell signaling, immune response, and pathogenesis, and this compound is a key compound in advancing this field. ontosight.aifrontiersin.org

Q & A

Q. What are the standard protocols for administering Hepta-N-acetylchitoheptaose in plant immunity studies?

this compound is typically dissolved in aqueous solutions and applied to plant tissues at concentrations such as 2 μg/ml. For example, in rice calli, treatment is followed by RNA extraction using the TRIzol method, DNase I digestion to remove genomic DNA, and reverse transcription PCR to analyze defense-related gene expression . Ensure sterility and precise concentration gradients to avoid off-target effects.

Q. How is this compound characterized for purity and structural integrity in experimental settings?

Characterization involves high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, document solvent systems, column specifications, and NMR resonance peaks in supplementary materials .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound treatments?

Use ANOVA or linear regression models to evaluate concentration-dependent effects on immune markers. Include measures of variability (e.g., standard deviation) and effect size. For small sample sizes, non-parametric tests like the Kruskal-Wallis test are advised .

Advanced Research Questions

Q. What molecular mechanisms link this compound to OsRap2.6 and RACK1 in rice immunity?

this compound activates receptor-like kinases, triggering phosphorylation cascades that upregulate OsRap2.6 transcription. Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays are critical for validating protein-protein interactions. Gene knockout models (e.g., CRISPR/Cas9) can confirm functional roles .

Q. How can researchers resolve contradictions in immune response kinetics across plant species treated with this compound?

Contradictions may arise from species-specific receptor affinities or differences in experimental design (e.g., treatment duration). Conduct cross-species comparative studies using standardized protocols (e.g., 0–24-hour time courses) and meta-analyses to identify confounding variables .

Q. What advanced imaging techniques are suitable for visualizing this compound uptake in plant tissues?

Confocal microscopy with fluorescently labeled this compound derivatives can track cellular uptake. For subcellular localization, immunogold labeling coupled with transmission electron microscopy (TEM) provides nanoscale resolution .

Q. How should researchers address missing data in large-scale transcriptomic studies involving this compound?

Apply multiple imputation methods to handle missing transcriptomic data, ensuring assumptions about missingness (e.g., missing at random) are validated. Sensitivity analyses and Bayesian frameworks can strengthen inferential robustness .

Methodological Considerations

Q. What controls are essential for ensuring reproducibility in this compound experiments?

Include negative controls (untreated samples), solvent controls (e.g., buffer-only treatments), and positive controls (e.g., known immune elicitors). Replicate experiments across independent biological batches to account for environmental variability .

Q. How should large datasets from this compound omics studies be curated and shared?

Raw RNA-seq or proteomics data should be deposited in public repositories (e.g., NCBI GEO, PRIDE). Provide metadata on experimental conditions, normalization methods, and quality control thresholds in supplementary tables .

Q. What ethical guidelines apply to preclinical studies using this compound in plant models?

Follow institutional biosafety protocols for genetically modified organisms (GMOs) and chemical handling. Document environmental containment measures and disposal procedures for hazardous waste .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.